

An In-depth Technical Guide to the Mechanism of Action of BMS-711939

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Compound of Interest

Compound Name: BMS711939

Cat. No.: B1667236

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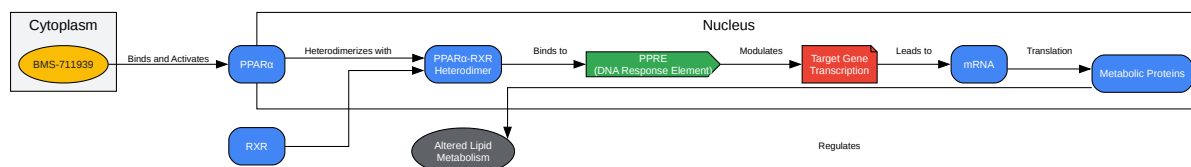
Introduction

BMS-711939 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^{[1][2][3]} As a member of the nuclear hormone receptor superfamily, PPAR α is a critical regulator of lipid and lipoprotein metabolism, primarily expressed in the liver.^[1] BMS-711939, an oxybenzylglycine-based compound, has demonstrated significant potential in preclinical studies for the treatment of dyslipidemia and atherosclerosis due to its ability to modulate the expression of genes involved in these pathways.^[1]

Core Mechanism of Action: Selective PPAR α Agonism

The primary mechanism of action of BMS-711939 is its function as a selective agonist for the human PPAR α receptor. Upon binding to PPAR α , BMS-711939 induces a conformational change in the receptor. This leads to the heterodimerization of PPAR α with the Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event ultimately modulates the transcription of these genes, leading to a cascade of effects on lipid metabolism.^[1]

Signaling Pathway



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Caption: BMS-711939 activates the PPAR α signaling pathway.

Quantitative Pharmacological Data

The potency and selectivity of BMS-711939 have been quantified in preclinical studies. The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters.

In Vitro Potency and Selectivity

Receptor	EC50 (nM)	Selectivity vs. PPAR α
Human PPAR α	4	-
Human PPAR γ	4500	>1000-fold
Human PPAR δ	>100,000	>25,000-fold

Data from PPAR-GAL4
transactivation assays.[1]

Preclinical Pharmacokinetic Profile

Species	Clearance (mL/min/kg)	Half-life (h)	Oral Bioavailability (%)
Mouse	Low	1.8	-
Rat	Low	-	100
Dog	Moderate	-	59
Monkey (Cynomolgus)	Low	26.3	-
Pharmacokinetic parameters of BMS-711939 across different species. [1]			

Key Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize the mechanism of action of BMS-711939.

PPAR-GAL4 Transactivation Assay

This in vitro assay is crucial for determining the potency and selectivity of compounds as PPAR agonists.

Objective: To measure the ability of BMS-711939 to activate PPAR α , PPAR γ , and PPAR δ .

Methodology:

- Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.
- Plasmid Constructs:
 - An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPAR α , PPAR γ , or PPAR δ .

- A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- A control vector (e.g., expressing β -galactosidase or Renilla luciferase) for normalization of transfection efficiency.
- Transfection: The cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.
- Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of BMS-711939 or a vehicle control.
- Luciferase Assay: Following a defined treatment period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
- Data Analysis: The raw luciferase units are normalized to the control reporter activity. The fold activation is calculated relative to the vehicle control, and the EC50 values are determined by fitting the data to a dose-response curve.

In Vivo Efficacy Models

This model is used to assess the lipid-lowering effects of compounds in a dyslipidemic state.

Objective: To evaluate the in vivo efficacy of BMS-711939 on plasma lipid levels.

Methodology:

- Animal Model: Male Golden Syrian hamsters are used.
- Diet-Induced Dyslipidemia: The hamsters are fed a high-fat diet for a specified period to induce an increase in plasma cholesterol and triglycerides.
- Drug Administration: BMS-711939 is administered orally once daily for a defined treatment period. A vehicle control group is also included.
- Blood Collection and Analysis: Blood samples are collected at the end of the treatment period. Plasma is separated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides

are measured using standard enzymatic assays.

This model is specifically used to evaluate the effects of compounds on human Apolipoprotein A1 (ApoA1) and High-Density Lipoprotein Cholesterol (HDLc).

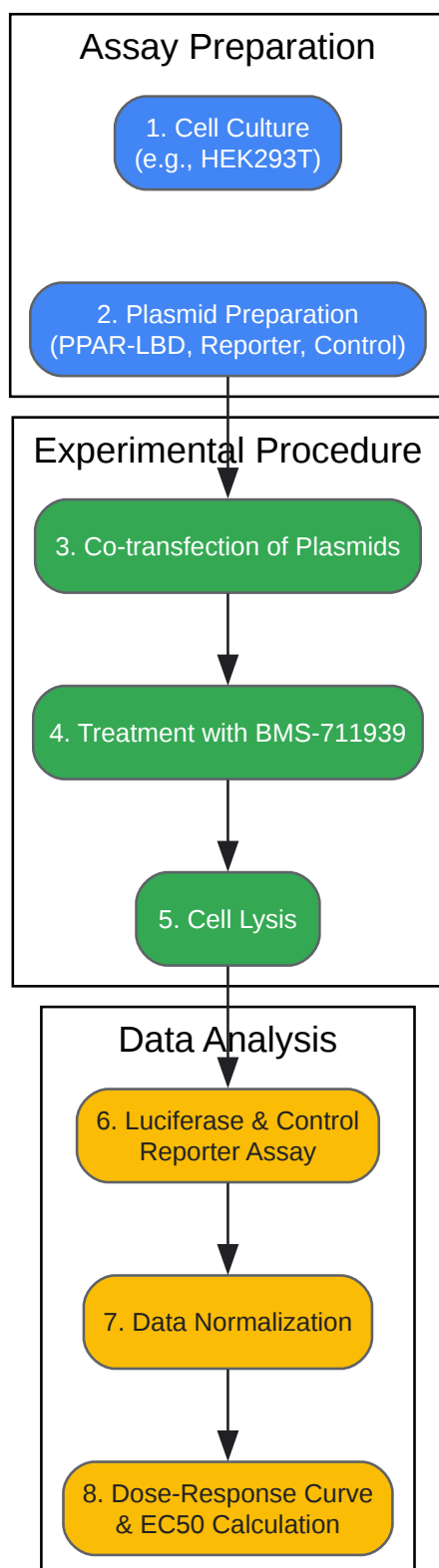
Objective: To assess the impact of BMS-711939 on human ApoA1 and HDLc levels.

Methodology:

- **Animal Model:** Transgenic mice expressing the human ApoA1 gene are used.
- **Drug Administration:** BMS-711939 is administered orally once daily for a defined treatment period.
- **Fasting and Blood Collection:** After the final dose, the animals are fasted for a short period (e.g., 4 hours), and blood is collected.
- **Biochemical Analysis:** Serum levels of HDLc and human ApoA1 are measured using specific immunoassays or other quantitative methods.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the PPAR-GAL4 transactivation assay.



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Caption: Workflow for the PPAR-GAL4 transactivation assay.

Conclusion

BMS-711939 is a potent and selective PPAR α agonist that has demonstrated a favorable preclinical profile. Its mechanism of action, centered on the activation of the PPAR α signaling pathway, leads to beneficial effects on lipid metabolism, including the potential to lower LDL-C and triglycerides while raising HDLc. The data gathered from in vitro transactivation assays and in vivo models in hamsters and transgenic mice support its development as a potential therapeutic agent for dyslipidemia.

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References

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